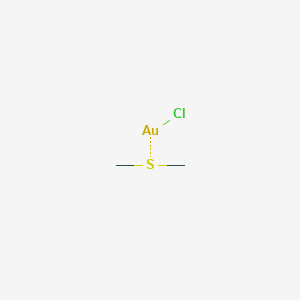

chlorogold;methylsulfanylmethane

Description

Properties

IUPAC Name |

chlorogold;methylsulfanylmethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S.Au.ClH/c1-3-2;;/h1-2H3;;1H/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQALRAGCVWJXGB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC.Cl[Au] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6AuClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29892-37-3 | |

| Record name | Gold, chloro[thiobis[methane]]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29892-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlorogold;methylsulfanylmethane involves specific chemical reactions under controlled conditions. The exact synthetic route and reaction conditions are typically proprietary information held by manufacturers or detailed in scientific literature. Generally, the synthesis may involve multiple steps, including the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound likely involves large-scale chemical processes that are optimized for efficiency and yield. These processes may include continuous flow reactions, batch processing, and the use of industrial reactors. The production methods are designed to ensure high purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

chlorogold;methylsulfanylmethane can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon or platinum.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce oxygenated derivatives, while reduction may yield hydrogenated products.

Scientific Research Applications

chlorogold;methylsulfanylmethane has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of chlorogold;methylsulfanylmethane involves its interaction with specific molecular targets and pathways This interaction can lead to various biological effects, depending on the context in which the compound is used

Comparison with Similar Compounds

Chlorogold Complexes

Chlorogold complexes are gold(I) or gold(III) compounds where gold is coordinated to chlorine and other ligands, such as phosphines, carbenes, or amines. These complexes are pivotal in catalysis, medicinal chemistry, and materials science. For example, [chloro(tri-tert-butylphosphine)gold(I)] is a pre-catalyst for cycloisomerization reactions , while [(diphenylphosphino)chlorogold(I)] derivatives exhibit antitumor activity by inhibiting topoisomerases . Chlorogold(I) complexes are typically linear (coordination number = 2) and stabilized by strong σ-donor ligands like phosphines, which enhance their stability and reactivity .

Methylsulfanylmethane (MSM)

Methylsulfanylmethane (MSM), also known as dimethyl sulfone (DMSO₂; (CH₃)₂SO₂), is an organosulfur compound with a sulfonyl group. It is structurally related to dimethyl sulfoxide (DMSO) but features a higher oxidation state (+6 for sulfur in MSM vs. +4 in DMSO). MSM is naturally occurring in biological systems, water-soluble, and odorless, with a melting point of 109°C . It serves as a radical scavenger, dietary supplement, and solvent in pharmaceutical formulations . Unlike DMSO, MSM is thermally stable and retains its crystalline structure at room temperature .

Chlorogold Complexes vs. Other Gold Compounds

Key Findings :

- Stability : Chlorogold(I) complexes are more stable than Au(III) species due to stronger ligand-metal bonding (e.g., phosphines vs. chloride in AuCl₃) .

- Reactivity : Au(III) compounds are stronger oxidizers but less catalytically versatile compared to chlorogold(I) complexes, which enable stereoselective cycloisomerizations .

- Medicinal Use: Chlorogold(I) complexes (e.g., [Au(PyCT4BrPh)Cl]Cl) show cytotoxicity at nanomolar concentrations, outperforming Au(III) salts like HAuCl₄ .

Methylsulfanylmethane (MSM) vs. Other Organosulfur Compounds

Key Findings :

- Oxidative Stability : MSM’s sulfonyl group (+6) makes it more oxidation-resistant than DMSO (+4) or DMS (-2), enabling applications in high-temperature processes .

- Biological Roles : MSM and DMSO both act as radical scavengers, but MSM’s higher melting point allows its use in solid formulations, unlike liquid DMSO .

- Volatility : DMS is highly volatile and contributes to food aromas (e.g., dry-cured meats), whereas MSM is odorless and used in pharmaceuticals .

Q & A

Q. How can researchers ensure compliance with environmental regulations when disposing of chlorogold waste?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.